![molecular formula C12H12ClN3 B11786915 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a cyclopentyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds such as 4-chloropyrrolo[2,3-d]pyrimidine. This intermediate can be synthesized through a series of reactions involving ethyl cyanoacetate, thiourea, caustic alcohol, and 2-chloroacetaldehyde . The reaction conditions often include the use of solvents like ethanol and ammonia water, with catalysts such as active nickel to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality production. The process typically includes steps such as refluxing, reduced pressure concentration, and pH adjustments to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under suitable conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as sodium hydroxide for nucleophilic substitution, and acids like hydrochloric acid for electrophilic substitution. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting cell signaling pathways involved in cell division and survival. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but lacks the cyclopentyl group, making it less bulky and potentially altering its reactivity and binding properties.
Pyrido[3,4-d]pyrimidine Derivatives: These compounds have variations in their substituents, which can significantly impact their biological activity and chemical properties.
Uniqueness
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for designing novel compounds with tailored biological activities and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C12H12ClN3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-chloro-2-cyclopentylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H12ClN3/c13-11-9-5-6-14-7-10(9)15-12(16-11)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
NXXXAEHQHYGIIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(C=CN=C3)C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11786836.png)

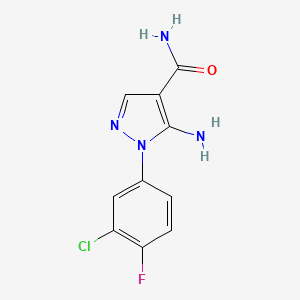
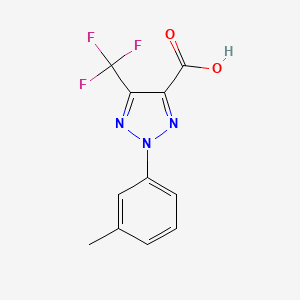
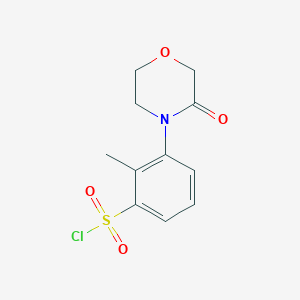

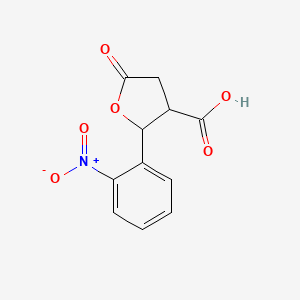


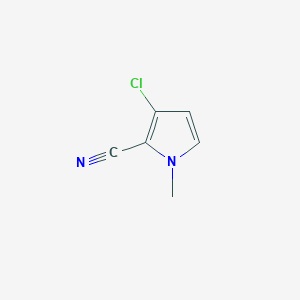
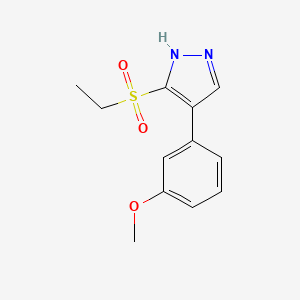
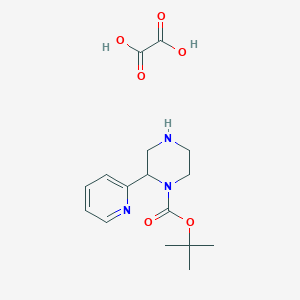

![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
